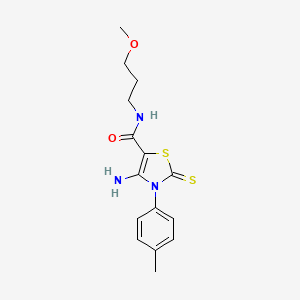![molecular formula C16H15N3O2 B11134423 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11134423.png)
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of benzodioxepin and pyrazolopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin moiety, which can be synthesized through the reaction of catechol with epichlorohydrin under basic conditions to form 3,4-dihydro-2H-1,5-benzodioxepin . This intermediate is then coupled with a suitable pyrazolopyrimidine precursor under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea: Shares the benzodioxepin moiety but differs in the attached functional groups.
Uniqueness
What sets 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine apart is its unique combination of benzodioxepin and pyrazolopyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H15N3O2/c1-11-9-16-17-6-5-13(19(16)18-11)12-3-4-14-15(10-12)21-8-2-7-20-14/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
XQIOUWRZFXBLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-5-carboxamide](/img/structure/B11134340.png)
methanone](/img/structure/B11134348.png)
![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(2-hydroxy-3-methoxypropyl)acetamide](/img/structure/B11134357.png)
![N~1~-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11134358.png)
![1-(4-Tert-butylphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134363.png)
![2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B11134367.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11134368.png)
![N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11134379.png)
![6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B11134399.png)
![ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11134401.png)
![1-(2,5-dimethylbenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11134409.png)
![N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11134427.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134435.png)

